Benzothiazole, 2-(1-methylpropyl)-(9CI)

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring precise 2-alkylbenzothiazole building blocks face inconsistent supply and off-target effects from generic analogs. This 2-sec-butylbenzothiazole derivative provides a defined scaffold with LogP 3.81, critical for membrane permeability and target engagement. • Balanced lipophilicity (LogP 3.81) ideal for antiproliferative hit-to-lead SAR • Modern synthetic accessibility via silver-catalyzed decarboxylative alkylation supports late-stage diversification • Conjugated heteroaromatic core suitable for OLED materials and fluorescent probe development Supplied with analytical certificates for reliable procurement.

Molecular Formula C11H13NS
Molecular Weight 191.29 g/mol
CAS No. 17626-87-8
Cat. No. B097723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2-(1-methylpropyl)-(9CI)
CAS17626-87-8
SynonymsBenzothiazole, 2-(1-methylpropyl)- (9CI)
Molecular FormulaC11H13NS
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H13NS/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3
InChIKeyZTINYSSZVASPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methylpropyl)benzothiazole for Research & Procurement


Benzothiazole, 2-(1-methylpropyl)-(9CI) (CAS 17626-87-8), also known as 2-sec-butylbenzothiazole, is a heterocyclic aromatic compound characterized by a benzothiazole core substituted with a sec-butyl group at the 2-position . With a molecular formula of C11H13NS and a molecular weight of 191.29 g/mol, it belongs to the class of 2-substituted benzothiazoles, a group of compounds widely recognized for their diverse pharmacological profiles [1]. This specific derivative serves as a crucial building block in medicinal chemistry and materials science, offering a unique physicochemical profile that distinguishes it from linear or branched alkyl chain analogs .

Scaffold2-Substituted benzothiazole core for medicinal chemistry SAR exploration
BranchingSec-butyl group provides distinct lipophilicity profile vs linear chains
ContextBuilding block for materials science and antiproliferative research libraries

Critical Role of 2-Alkyl Branching


Generic substitution among 2-alkylbenzothiazoles is not feasible due to the profound impact of the alkyl chain's structure on key properties. Even minor variations in the 2-position substituent, such as branching, can drastically alter a compound's lipophilicity (LogP), solubility, and, consequently, its biological activity and pharmacokinetics . For instance, while benzothiazoles share a common core, the specific sec-butyl group on 2-(1-methylpropyl)benzothiazole imparts a distinct steric and electronic profile compared to its linear (n-butyl) or smaller alkyl chain (methyl, ethyl, propyl) counterparts, influencing molecular interactions with biological targets and physicochemical behavior in formulations [1].

Property
Sec-Butyl (Target)
Linear / Smaller Analogs
Lipophilicity
Branched alkyl raises LogP vs ethyl; lowers vs n-butyl
Linear chain may shift LogP profile, altering membrane partitioning
Steric Demand
Sec-butyl provides steric bulk affecting target-fit geometry
Smaller alkyl (methyl, ethyl) may alter binding interactions
Synthetic Handle
Branching influences reactivity in late-stage modifications
Linear chain may differ in C–H functionalization outcomes

2-(1-Methylpropyl)benzothiazole vs. Analogs: Evidence


LogP & pKa: 2-Alkylbenzothiazole Analogs

The sec-butyl substituent on 2-(1-methylpropyl)benzothiazole results in a distinct lipophilicity profile, as quantified by its calculated partition coefficient (LogP). Specifically, the LogP for this compound is 3.81, which is higher than the 2-ethylbenzothiazole analog (LogP ~2.9), but lower than the 2-n-butylbenzothiazole (LogP ~4.3) . This positions the compound as an intermediate in terms of hydrophobicity, which is a crucial determinant of membrane permeability and target binding in drug discovery. Similarly, the predicted acid dissociation constant (pKa) of 1.41±0.10 is notably lower than that of 2-methylbenzothiazole (pKa ~2.0), indicating a weaker basicity at the thiazole nitrogen .

LogP & pKa
Data to verify
LogP 3.81
pKa 1.41±0.10
vs 2-ethyl LogP ~2.9
vs 2-n-butyl LogP ~4.3
Reported lipophilicity profile for ADME interpretation
Predicted values; experimental verification recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Synthesis Route for Sec-Butyl Substitution

The specific sec-butyl substitution on 2-(1-methylpropyl)benzothiazole is accessible via distinct synthetic methodologies, notably silver-catalyzed decarboxylative alkylation, which offers a unique advantage over traditional Friedel-Crafts alkylation for certain benzothiazole derivatives . This method allows for the direct and selective C2-alkylation using carboxylic acids, a process that can be more atom-economical and tolerate a wider range of functional groups than older routes [1].

Synthesis Route
Method context
Ag-catalyzed decarboxylative alkylation
vs Friedel-Crafts alkylation
Supports direct sec-butyl introduction under mild conditions
Reported conditions for related benzothiazoles
Synthetic Chemistry Process Chemistry C-H Functionalization

Sec-Butyl Group: Antiproliferative SAR

Comprehensive structure-activity relationship (SAR) reviews on 2-substituted benzothiazoles consistently indicate that the nature of the substituent at the 2-position is a critical determinant of antiproliferative potency [1]. While direct data for 2-(1-methylpropyl)benzothiazole is limited, class-level analysis of related 2-alkylbenzothiazoles reveals that bulkier, branched alkyl groups, such as the sec-butyl moiety, often enhance potency against certain cancer cell lines compared to smaller or linear alkyl groups [2]. For example, among 2-alkyl analogs, a clear trend shows that increasing alkyl chain length and branching can lead to improved IC50 values in the low micromolar range against MCF-7 (breast) and A549 (lung) cancer cells [3]. This suggests that the sec-butyl derivative is a valuable scaffold for developing more potent antiproliferative agents.

Antiproliferative SAR
Class-level
Branched 2-alkyl trend: improved cell-model response
SAR context for antiproliferative screening
Direct data for sec-butyl derivative not available
Anticancer Research Structure-Activity Relationship Pharmacology

Thermal Stability & Physical Properties

The compound exhibits distinct physical properties that are critical for formulation and processing. It has a predicted boiling point of 273.2±9.0 °C at 760 mmHg and a density of 1.106±0.06 g/cm³ . While directly comparable experimental data for close analogs are sparse, the predicted flash point of 115.5°C is a key safety parameter for handling and storage . This data allows for a baseline assessment of its thermal stability and physical behavior compared to other liquid benzothiazole derivatives in its class.

Physical Properties
Data to verify
BP 273.2±9.0 °C
Density 1.106±0.06 g/cm³
Flash Point 115.5 °C
Predicted handling and processing data
Predicted values; experimental confirmation needed
Material Science Formulation Chemistry Process Engineering

Application Scenarios for 2-(1-Methylpropyl)benzothiazole


Antiproliferative Lead Optimization

Based on class-level SAR evidence, this compound is an optimal choice as a core scaffold for medicinal chemists developing novel antiproliferative agents [1]. The sec-butyl group at the 2-position provides a balanced lipophilicity (LogP 3.81) that is favorable for both membrane permeability and target engagement . Its use in hit-to-lead campaigns is supported by the established trend that branching at the 2-position often correlates with enhanced cytotoxicity in cancer cell lines [2].

Late-Stage Functionalization Building Block

The compound's synthetic accessibility via modern methods like silver-catalyzed decarboxylative alkylation makes it a practical building block for constructing more complex molecules . It is ideally suited for late-stage diversification strategies in drug discovery or agrochemical synthesis, where the robust benzothiazole core and sec-butyl handle can be further elaborated without the risk of side reactions common with more labile substituents [3].

Liquid Crystals & Fluorescent Probes

With well-defined physical properties (boiling point ~273 °C, density ~1.11 g/cm³) and a conjugated heteroaromatic core, 2-(1-methylpropyl)benzothiazole is a promising candidate for developing advanced materials . The sec-butyl group can influence molecular packing and liquid crystalline phase behavior, while the benzothiazole moiety is a known fluorophore that can be tuned for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe [4].

Fungicides & Herbicides Precursor

The benzothiazole scaffold is a recognized pharmacophore in agrochemicals. While direct evidence for this specific compound is lacking, its structural similarity to other 2-alkylbenzothiazoles known for herbicidal and fungicidal activity positions it as a valuable intermediate for synthesizing new crop protection agents [5]. The specific steric bulk of the sec-butyl group can be explored to modulate selectivity and potency against specific plant pathogens or pests [6].

Application
Selection Property
Validation Focus
Antiproliferative SAR studies
Sec-butyl branching for lipophilicity tuning
Cell-model endpoint response vs linear analogs
Late-stage diversification building block
Synthetic accessibility via mild decarboxylative alkylation
Compatibility with multi-step synthesis
Materials research (liquid crystals, probes)
Conjugated core with sec-butyl steric effect
Molecular packing and photophysical screening
Agrochemical precursor research
Benzothiazole pharmacophore with steric modulation
Activity screening in plant pathogen models

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29 linked technical documents
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